Furan vs. Thiophene and Phenyl: Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Differences Impact Oral Bioavailability Predictions
The target compound has a TPSA of 68.5 Ų, placing it between the thiophene analog (lower TPSA due to sulfur's lower electronegativity) and the phenyl analog (no heteroatom in the phenyl ring, TPSA ~59 Ų) [1]. TPSA is a critical descriptor for predicting passive oral absorption (threshold <140 Ų); for CNS drug discovery, the optimal range is 60–70 Ų, where the target compound falls precisely [2]. The furan oxygen contributes an additional hydrogen-bond acceptor (HBA count = 4) versus phenyl (HBA = 3), providing an extra interaction point for target engagement or solubility modulation [1]. These values are computed but provide a reproducible, transferable basis for library design decisions where no assay data yet exists.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 68.5 Ų; HBA = 4 |
| Comparator Or Baseline | Methyl 6-phenyl-2-hydroxynicotinate: TPSA ≈ 59 Ų, HBA = 3; Methyl 6-(2-thienyl)-2-hydroxynicotinate: TPSA lower (estimated ~55–60 Ų, HBA = 3) |
| Quantified Difference | Target TPSA is ~9.5 Ų higher than phenyl analog; one additional HBA |
| Conditions | Computed using Cactvs 3.4.8.18 (PubChem); consistent DFT-level comparison across analogs |
Why This Matters
The 68.5 Ų TPSA and extra HBA make the target compound uniquely suited for CNS-oriented fragment libraries where phenyl analogs fall outside the desired polarity window.
- [1] PubChem. Methyl 6-(2-furyl)-2-hydroxynicotinate (CID 53215418). Computed descriptors. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. *NeuroRx* 2005, 2 (4), 541–553. View Source
